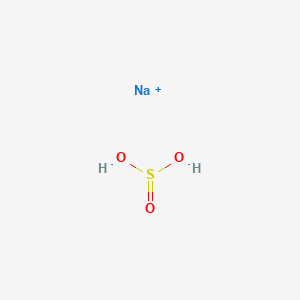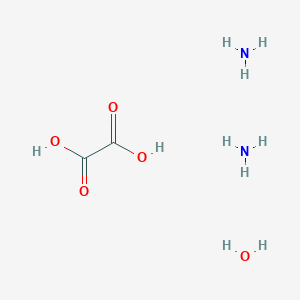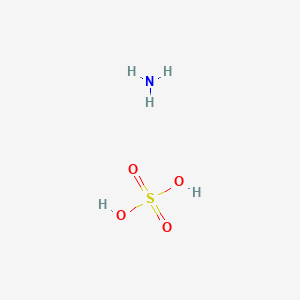
溴化钙
描述
溴化钙是一种无机化合物,化学式为CaBr₂ 。它在室温下为白色结晶固体,易溶于水。该化合物属于二价卤化物,这意味着每个钙离子对应两个溴离子。 溴化钙在各种应用中使用,包括钻井液、神经症药物、冷冻混合物、食品防腐剂、摄影和阻燃剂 .
科学研究应用
作用机制
溴化钙的作用机制因其应用而异:
在钻井液中: 它作为一种高密度水溶液,控制油井中的压力。
类似化合物:
- 氯化钙 (CaCl₂)
- 氟化钙 (CaF₂)
- 碘化钙 (CaI₂)
比较:
- 氯化钙: 在溶解度和吸湿性方面相似,但在除冰和作为干燥剂方面使用更为广泛。
- 氟化钙: 在水中溶解度较低,主要用于生产氢氟酸以及作为冶金中的助熔剂。
- 碘化钙: 溶解度相似,但用于碘补充和作为有机合成中的碘源。
准备方法
合成路线和反应条件: 溴化钙可以通过几种方法合成:
-
碳酸钙或氧化钙与氢溴酸反应: [ \text{CaCO₃} + 2\text{HBr} \rightarrow \text{CaBr₂} + \text{CO₂} + \text{H₂O} ] [ \text{CaO} + 2\text{HBr} \rightarrow \text{CaBr₂} + \text{H₂O} ]
-
金属钙与元素溴反应: [ \text{Ca} + \text{Br₂} \rightarrow \text{CaBr₂} ]
工业生产方法: 在工业环境中,溴化钙通常通过在还原剂(如甲酸或甲醛)存在下使氧化钙或碳酸钙与溴反应来生产 .
反应类型:
-
氧化: 溴化钙在空气中强烈加热时会与氧气反应,生成氧化钙和溴:[ 2\text{CaBr₂} + \text{O₂} \rightarrow 2\text{CaO} + 2\text{Br₂} ]
-
取代: 溴化钙可以发生取代反应,其中溴离子被其他卤离子取代。
常用试剂和条件:
氧化剂: 氧气 (O₂)
还原剂: 甲酸 (HCO₂H),甲醛 (CH₂O)
主要产物:
氧化: 氧化钙 (CaO) 和溴 (Br₂)
取代: 根据取代卤化物的不同,会产生各种卤化物盐
相似化合物的比较
- Calcium Chloride (CaCl₂)
- Calcium Fluoride (CaF₂)
- Calcium Iodide (CaI₂)
Comparison:
- Calcium Chloride: Similar in terms of solubility and hygroscopic nature but used more extensively in de-icing and as a drying agent.
- Calcium Fluoride: Less soluble in water and primarily used in the production of hydrofluoric acid and as a flux in metallurgy.
- Calcium Iodide: Similar in solubility but used in iodine supplementation and as a source of iodine in organic synthesis.
Calcium bromide stands out due to its specific applications in drilling fluids, photography, and as a brominating agent .
属性
CAS 编号 |
7789-41-5 |
|---|---|
分子式 |
Br2Ca |
分子量 |
199.89 g/mol |
IUPAC 名称 |
calcium;dibromide |
InChI |
InChI=1S/2BrH.Ca/h2*1H;/q;;+2/p-2 |
InChI 键 |
WGEFECGEFUFIQW-UHFFFAOYSA-L |
SMILES |
[Ca+2].[Br-].[Br-] |
规范 SMILES |
[Ca+2].[Br-].[Br-] |
沸点 |
1815 °C BP: 806-812 °C, very deliquescent |
颜色/形态 |
Deliquescent granules or orthorhombic crystals Rhombohedral crystals; hygroscopic Colorless, orthorhombic, deliquescent crystals Becomes yellow on exposure to ai |
密度 |
3.38 g/cu cm 3.4 g/cm³ |
熔点 |
742 °C MP: 730 °C (anhydrous) 730 °C |
Key on ui other cas no. |
7789-41-5 |
物理描述 |
Deliquescent odorless solid; Turns yellow on extended exposure to air; [Merck Index] White hygroscopic solid; [ICSC] White crystalline solid; Odorless; [Alfa Aesar MSDS] WHITE HYGROSCOPIC POWDER. |
Pictograms |
Corrosive; Irritant |
保质期 |
Stable under recommended storage conditions. |
溶解度 |
In water, 156 g/100 g water at 25 °C Water solubilty[Table#8606] In water, 1420 g/L at 30 °C Very soluble in water For more Solubility (Complete) data for Calcium bromide (6 total), please visit the HSDB record page. Solubility in water, g/100ml at 30 °C: 142 |
同义词 |
CaBr2, Calcium bromide |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










Q1: What is the molecular formula and weight of calcium bromide?
A1: Calcium bromide has the molecular formula CaBr2 and a molecular weight of 199.89 g/mol.
Q2: How does the addition of calcium bromide affect the vapor-liquid equilibrium of the acetone-methanol system?
A: Research indicates that adding CaBr2 to an acetone-methanol system results in a "crossover behavior" – a mixture of salt-in and salt-out effects []. Notably, adding 0.3 M CaBr2 can eliminate the azeotropic point in this system.
Q3: How does the concentration of calcium bromide solution affect its refractive index for transparent soil applications?
A: The refractive index (RI) of CaBr2 solution increases with increasing concentration []. This is crucial when matching the RI of the solution with silica gel particles to achieve high transparency in artificial core samples.
Q4: Can calcium bromide be used as a catalyst in organic synthesis?
A: Yes, CaBr2 has proven to be an efficient catalyst for synthesizing dihydropyrimidinone derivatives [, ]. It facilitates a one-pot cyclocondensation reaction between an aldehyde, a β-ketoester, and urea or thiourea under microwave irradiation, offering a rapid and environmentally friendly approach.
Q5: What are the advantages of using calcium bromide as a catalyst under grinding conditions?
A: Using CaBr2 under grinding conditions for synthesizing β-enaminoketone/ester from 1,3-dicarbonyl compounds and amines has several advantages []. These include being a mild and efficient process, being environmentally friendly, requiring only a small amount of catalyst, avoiding solvent use, enabling simple product separation, and delivering a high yield.
Q6: How do calcium chloride and calcium bromide affect the chloroplasts of aquatic plants?
A: Studies on Lemna minor (duckweed) revealed that exposure to higher concentrations (0.075 and 0.1 mol dm-3) of CaCl2 and CaBr2 resulted in changes in chloroplast morphology [, ]. The chloroplasts became larger and irregularly shaped, potentially due to starch accumulation. This highlights the potential impact of these salts on photosynthetic processes in aquatic environments.
Q7: How is calcium bromide used in transparent soil technology?
A: CaBr2 solution acts as a pore fluid in transparent synthetic sand, replicating natural soil behavior in laboratory settings [, ]. The concentration of CaBr2 is adjusted to match the refractive index of the solid phase (silica gel), allowing for visual observation of fluid flow and particle movement.
Q8: Are there applications of calcium bromide in scintillator materials?
A: Yes, Europium-doped rubidium calcium bromide (Rb4CaBr6:Eu and RbCaBr3:Eu) have been investigated as potential scintillator materials for radiation detection []. These materials exhibit promising properties such as high light yield and good energy resolution, making them suitable for applications in fields like medical imaging and security screening.
Q9: Can bromide-doped bioactive glass be used to inhibit oral biofilm formation?
A: Research has demonstrated that bioactive glass containing 5 wt% CaBr2 effectively inhibits the formation of multi-species oral biofilms []. This finding suggests a potential application of CaBr2-doped bioactive glass in dental applications, particularly for preventing infections associated with dental implants and oral surgeries.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide, N-[(2-chloro-4-pyridinyl)methyl]-](/img/structure/B147830.png)







![[[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate](/img/structure/B147850.png)
![2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B147855.png)


